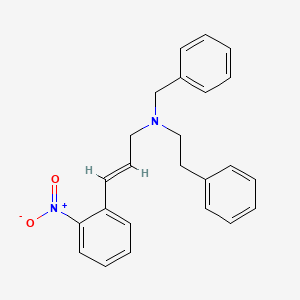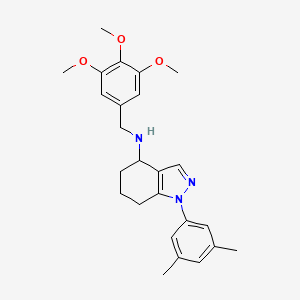![molecular formula C21H30N2O2 B6017179 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B6017179.png)
1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone is a synthetic compound that belongs to the family of piperidinones. It is also known as U-47700, and it was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The compound has recently gained popularity as a designer drug, and it has been associated with several cases of overdose and death. However,
Mecanismo De Acción
The mechanism of action of 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone is not fully understood. However, it is believed to act as a potent agonist at the μ-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. The compound has also been shown to have some affinity for the κ-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. The compound has been shown to produce analgesia, sedation, and euphoria in animal studies. It has also been shown to have respiratory depressant effects, which can be life-threatening in cases of overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone in lab experiments is its potency and selectivity for the μ-opioid receptor. This makes it a useful tool for the study of opioid receptors and their interactions with ligands. However, the compound's high toxicity and potential for abuse limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone. One direction is the development of new analytical methods for the detection of designer drugs, including U-47700. Another direction is the study of the compound's interactions with other opioid receptors and their potential therapeutic applications. Additionally, the development of safer and more effective opioid analgesics is an important area of research that could benefit from the study of U-47700 and other opioids.
Métodos De Síntesis
The synthesis of 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone involves the reaction of 3,4-dichlorophenylacetonitrile with N,N-diethylglycine ethyl ester to form the intermediate 3-(2-diethylaminoethyl)-3-hydroxy-3-phenylpropanenitrile. The intermediate is then reduced with sodium borohydride to form the final product. The synthesis method has been described in detail in several research papers, and it is a well-established procedure.
Aplicaciones Científicas De Investigación
1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone has been used in several scientific research studies, mainly as a reference compound for the development of analytical methods for the detection of designer drugs. The compound has also been used as a tool in the study of opioid receptors and their interactions with ligands. For example, a recent study used U-47700 to investigate the binding affinity and selectivity of various opioids to the μ-opioid receptor.
Propiedades
IUPAC Name |
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20-10-4-5-14-22(20)16-13-21(25)23-15-6-9-19(17-23)12-11-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQAAASLKPLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)
![2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)
![3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6017150.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)
![N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6017189.png)
